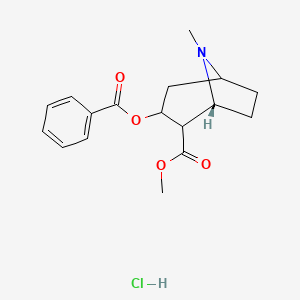
Allopseudococaine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allopseudococaine Hydrochloride is a synthetic compound that belongs to the class of tropane alkaloids. It is an isomer of cocaine and shares a similar molecular structure but differs in its stereochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Allopseudococaine Hydrochloride involves several steps, starting from the precursor tropinone. The key steps include:
Reduction of Tropinone: Tropinone is reduced to pseudotropine using a reducing agent such as sodium borohydride.
Esterification: Pseudotropine is esterified with benzoyl chloride to form benzoyl pseudotropine.
Hydrolysis and Re-esterification: Benzoyl pseudotropine undergoes hydrolysis followed by re-esterification to yield Allopseudococaine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for high yield and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Allopseudococaine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Aplicaciones Científicas De Investigación
Allopseudococaine Hydrochloride has several scientific research applications:
Pharmacology: The compound is used in the development of new drugs targeting neurotransmitter systems.
Medicine: Research on its potential therapeutic effects in treating addiction and neurodegenerative diseases.
Mecanismo De Acción
Allopseudococaine Hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to various physiological effects. The compound primarily targets the dopamine transporter, norepinephrine transporter, and serotonin transporter pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cocaine: Shares a similar molecular structure but differs in stereochemistry.
Allococaine: Another isomer with different pharmacological properties.
Pseudococaine: Similar in structure but with distinct physiological effects.
Uniqueness
Allopseudococaine Hydrochloride is unique due to its specific stereochemistry, which results in different binding affinities and inhibitory effects on neurotransmitter transporters compared to its isomers. This uniqueness makes it a valuable compound for research in neurology and pharmacology .
Propiedades
Fórmula molecular |
C17H22ClNO4 |
|---|---|
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
methyl (1R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12?,13-,14?,15?;/m1./s1 |
Clave InChI |
PIQVDUKEQYOJNR-IHBSAOCSSA-N |
SMILES isomérico |
CN1[C@@H]2CCC1CC(C2C(=O)OC)OC(=O)C3=CC=CC=C3.Cl |
SMILES canónico |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B13404172.png)
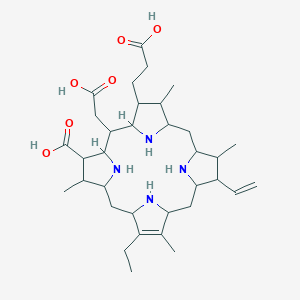
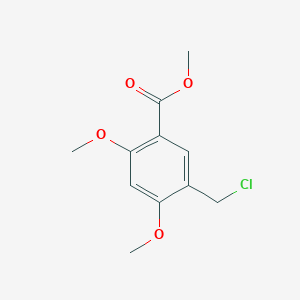
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2]](/img/structure/B13404191.png)
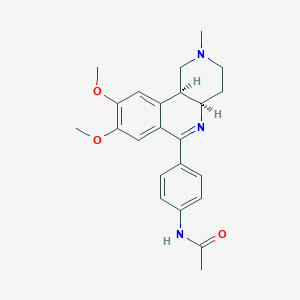
![2-(3,4-Dimethoxyphenyl)-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13404211.png)
![2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13404213.png)
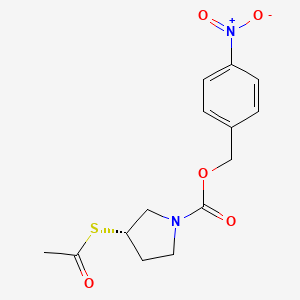
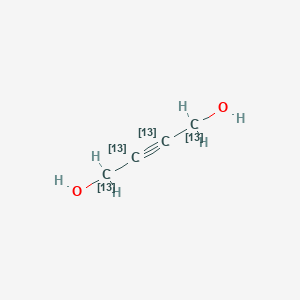
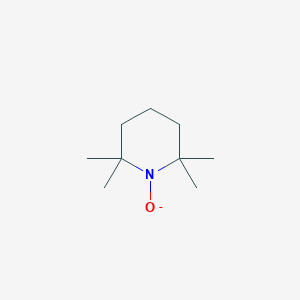
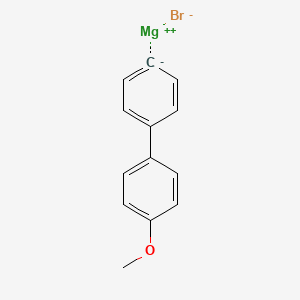
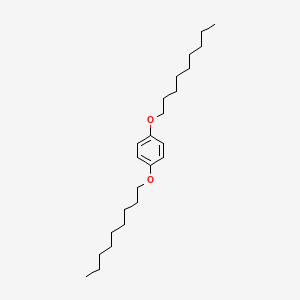
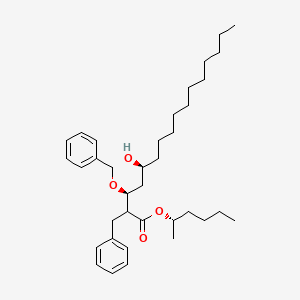
![Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester](/img/structure/B13404259.png)
